![molecular formula C17H18O3 B14238179 ([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate CAS No. 352286-08-9](/img/structure/B14238179.png)
([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is an organic compound that features a biphenyl group attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate typically involves the esterification of ([1,1’-Biphenyl]-4-yl)methanol with 3-hydroxybutanoic acid . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: can be compared with similar compounds such as:
- ([1,1’-Biphenyl]-4-yl)methyl acetate
- ([1,1’-Biphenyl]-4-yl)methyl propanoate
- ([1,1’-Biphenyl]-4-yl)methyl butanoate
These compounds share the biphenyl group but differ in the ester moiety. The differences in the ester group can lead to variations in their chemical reactivity, physical properties, and applications.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3-hydroxybutanoate: is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.
Propriétés
Numéro CAS |
352286-08-9 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
(4-phenylphenyl)methyl 3-hydroxybutanoate |
InChI |
InChI=1S/C17H18O3/c1-13(18)11-17(19)20-12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,18H,11-12H2,1H3 |
Clé InChI |
UKZXGPZVXITEAV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
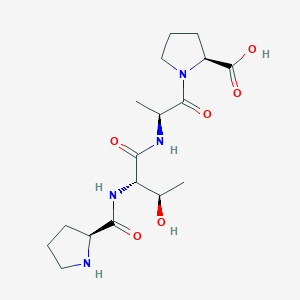
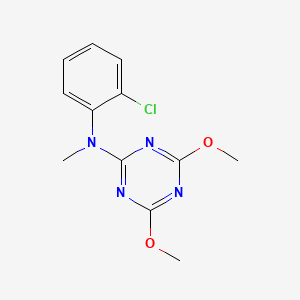
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
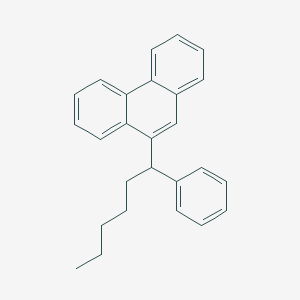
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
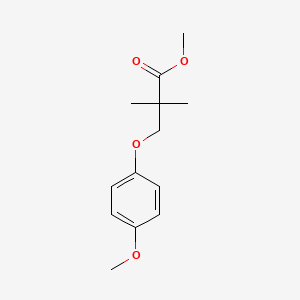
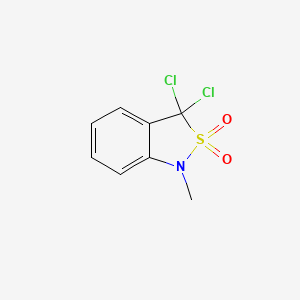
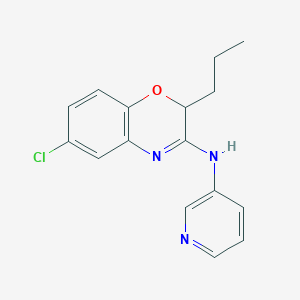
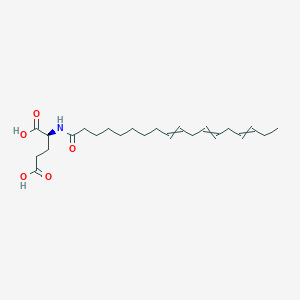
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
